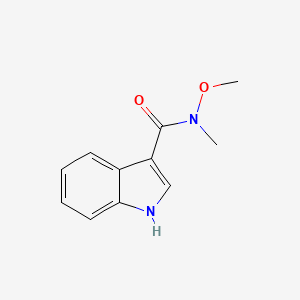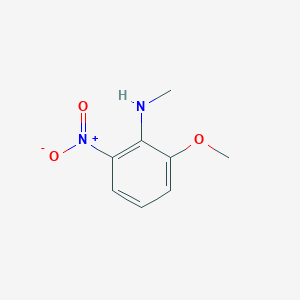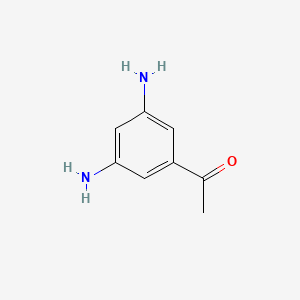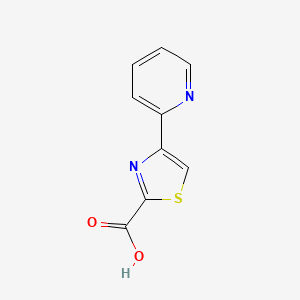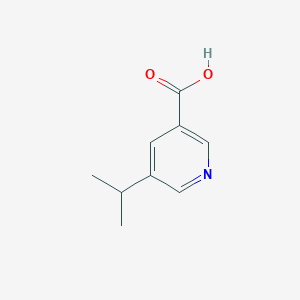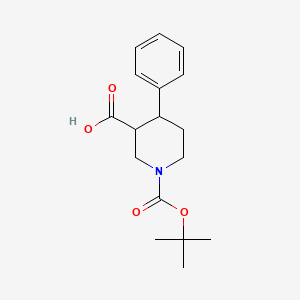
1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid
Vue d'ensemble
Description
The compound “1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid” is a type of organic compound . It is a derivative of piperidine, which is a heterocyclic organic compound. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides .
Synthesis Analysis
The synthesis of compounds like “1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid” often involves the use of the Boc group as a protecting group . The Boc group can be introduced to the molecule through reaction with di-tert-butyl dicarbonate under basic conditions . The Boc group can then be removed through treatment with acid, such as trifluoroacetic acid (TFA), to reveal the protected functional group .Molecular Structure Analysis
The molecular structure of “1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid” includes a piperidine ring, a phenyl group, and a carboxylic acid group . The Boc group is attached to the nitrogen atom of the piperidine ring .Chemical Reactions Analysis
The Boc group in “1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid” can be selectively removed through treatment with acid . This deprotection reaction is a key step in the synthesis of peptides and other organic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid” include its molecular weight, density, boiling point, melting point, and flash point . It is a solid at room temperature .Applications De Recherche Scientifique
Chemical Synthesis
1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid and related compounds have been extensively used in chemical synthesis. For example, a tert-butoxycarbonylation reagent, BBDI, is employed for chemoselective reactions under mild conditions, specifically for acidic proton-containing substrates like phenols and amines ((Saito, Ouchi, & Takahata, 2006)). Similarly, N-tert-butoxycarbonyl-(α-phenyl)aminomethylphenoxyacetic acid is utilized in solid-phase synthesis of peptide α-carboxamides, showcasing stability and high yield in specific reactions ((Gaehde & Matsueda, 2009)).
Drug Synthesis and Antibacterial Agents
In drug synthesis, these compounds serve as crucial intermediates. For instance, the synthesis of various stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, a precursor in drug development, has been improved significantly ((Bakonyi et al., 2013)). Additionally, derivatives of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid have shown potential as antibacterial agents, with some exhibiting superior activities compared to traditional antibiotics ((Song et al., 2009)).
Development of Anti-Cancer Agents
These compounds are also instrumental in developing new anticancer agents. Functionalized amino acid derivatives synthesized from these compounds have shown promising cytotoxicity against various cancer cell lines, indicating potential in cancer therapy ((Kumar et al., 2009)).
Conformational Studies
Moreover, the crystal structure analysis of related compounds, like O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine, contributes to understanding peptide conformation, crucial in designing effective peptides and proteins ((Jankowska et al., 2002)).
Safety And Hazards
Orientations Futures
The use of Boc-protected amino acids and their derivatives, like “1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid”, in the synthesis of peptides and other organic compounds is a well-established practice in organic chemistry . Future research may focus on developing more efficient and environmentally friendly methods for the synthesis and deprotection of Boc-protected compounds .
Propriétés
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-9-13(14(11-18)15(19)20)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRXHCZPUWORFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622547 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid | |
CAS RN |
221141-79-3 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Phenoxymethyl)phenyl]methanol](/img/structure/B1612911.png)
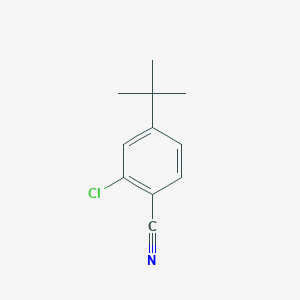
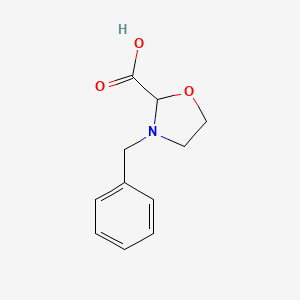
![(3'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1612915.png)
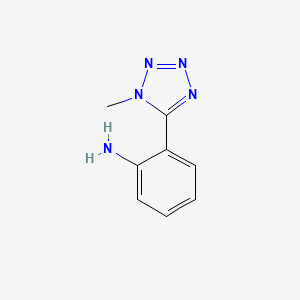
![4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]butanoic acid](/img/structure/B1612919.png)
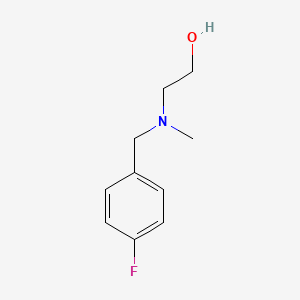
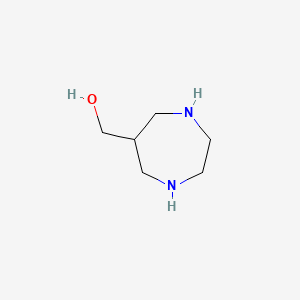
![2-(Methylthio)thiazolo[4,5-c]pyridine](/img/structure/B1612924.png)
